1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 4-bromo-2,3,5,6-tetrafluorophenyl group and two methyl groups
Preparation Methods
The synthesis of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorobenzene with 3,5-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form various products, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving protein-protein interactions and enzyme inhibition, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders, is ongoing.
Industry: The compound’s unique properties make it suitable for use in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethyl-1H-pyrazole can be compared to other similar compounds, such as:
4-bromo-2,3,5,6-tetrafluorophenylboronic acid: This compound shares the 4-bromo-2,3,5,6-tetrafluorophenyl group but differs in its functional groups and applications.
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide: This compound has a similar aromatic substitution but includes an imidazolium ring and additional substituents, leading to different properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3,5-dimethylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF4N2/c1-4-3-5(2)18(17-4)11-9(15)7(13)6(12)8(14)10(11)16/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLCBPHIPJNNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)Br)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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